1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone
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Overview
Description
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound that features a pyridine ring substituted with a hydroxy group at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: A pyridine derivative with similar structural features and applications.
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanone: Another pyridine derivative with a chloro substituent instead of a hydroxy group.
Uniqueness
1-(3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl)ethanone is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6F3NO2 |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-[3-hydroxy-5-(trifluoromethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)7-6(14)2-5(3-12-7)8(9,10)11/h2-3,14H,1H3 |
InChI Key |
JRGWMWYMTRFKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)C(F)(F)F)O |
Origin of Product |
United States |
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